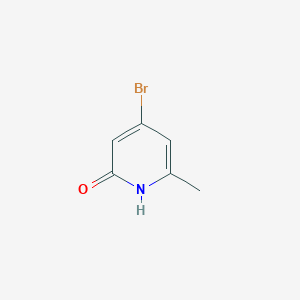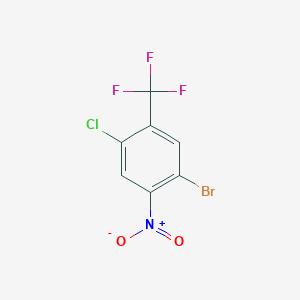
4-Bromo-5-chlorobenzene-1,2-diamine
Descripción general
Descripción
4-Bromo-5-chlorobenzene-1,2-diamine is a useful research compound. Its molecular formula is C6H6BrClN2 and its molecular weight is 221.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electron Attachment Studies
4-Bromo-5-chlorobenzene-1,2-diamine's derivatives, such as 1-bromo-2-chlorobenzene, have been studied for their dissociative electron attachment (DEA) properties. The ion yields of both Br− and Cl− from these compounds show a pronounced temperature effect, which is important for understanding the DEA processes in these molecules. This research is crucial in the field of mass spectrometry and electron-molecule interaction studies (Mahmoodi-Darian et al., 2010).
Synthesis of Novel Compounds
The compound has been used in the synthesis of various chemicals. For example, 2,4,6-Bromo-4'-nitro ether was synthesized using bromine and phenol as main raw materials in an electrophilic substitution reaction. This process achieved a synthesis yield of 94.0%, indicating its efficiency and potential for large-scale production (Zhou Shiyang, 2012).
Vibrational Spectroscopy Analysis
In vibrational spectroscopy, derivatives of this compound like 1-bromo-4-chlorobenzene have been extensively studied. These studies involve recording FT-IR and FT-Raman spectra and performing ab-initio-HF and DFT calculations to understand the molecular structure and vibrational methods of these compounds (Udayakumar et al., 2011).
Crystal Structure Analysis
The crystal structure of related compounds like 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol has been analyzed. This research is important for understanding the molecular conformation and intermolecular interactions, which are crucial in the field of crystallography and material sciences (Xinli Zhang, 2009).
Diamination Reactions in Synthesis
This compound has implications in diamination reactions. The 1,2-diamine motif is common in many biologically active natural products and pharmaceutical agents. Metal-catalyzed diamination reactions involving similar compounds have been explored for synthesizing these structures, which are significant in pharmaceutical and synthetic chemistry (Cardona & Goti, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-5-chlorobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction of this compound affects the biochemical pathway involving the benzene ring . The substitution reaction maintains the aromaticity of the benzene ring , which is crucial for the stability of the compound and its subsequent reactions.
Pharmacokinetics
Its molecular weight of 22148 might influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This substitution reaction can lead to various molecular and cellular effects, depending on the nature of the substituent and the specific biochemical context.
Análisis Bioquímico
Biochemical Properties
4-Bromo-5-chlorobenzene-1,2-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and detoxification pathways. For instance, it can act as a substrate for cytochrome P450 enzymes, which are responsible for the metabolism of various xenobiotics. The interaction with these enzymes often involves the formation of reactive intermediates that can further react with other biomolecules, leading to potential modifications in protein function and cellular signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and survival. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense, thereby affecting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, the compound can inhibit the activity of certain cytochrome P450 enzymes, resulting in altered metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under ambient conditions, but it can undergo degradation when exposed to light or extreme pH conditions. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative effects on cellular function, including increased oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exert protective effects by inducing antioxidant defense mechanisms. At higher doses, it can become toxic, leading to adverse effects such as liver damage, neurotoxicity, and immunosuppression. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates that can further undergo conjugation reactions with glutathione or other cellular nucleophiles. These metabolic processes are crucial for the detoxification and elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to various organelles, including the endoplasmic reticulum, mitochondria, and nucleus. This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to particular subcellular compartments. The activity and function of this compound can be modulated by its subcellular localization, impacting cellular processes such as protein synthesis, energy production, and gene regulation .
Propiedades
IUPAC Name |
4-bromo-5-chlorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJCMWQIEHOUAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75293-95-7 | |
| Record name | 4-bromo-5-chlorobenzene-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



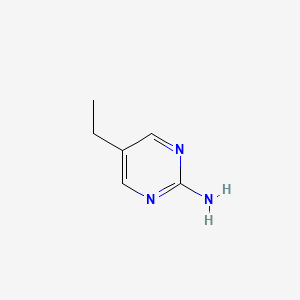
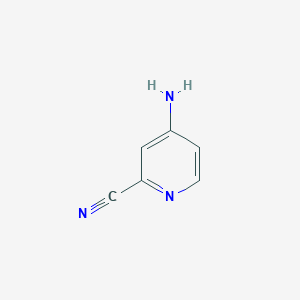

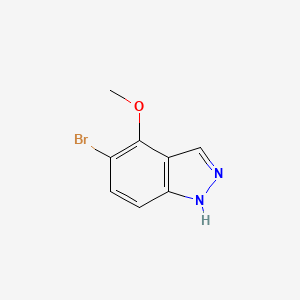
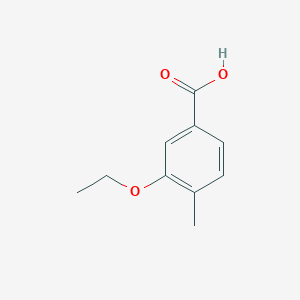

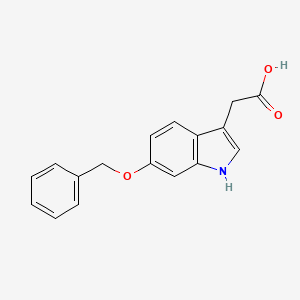
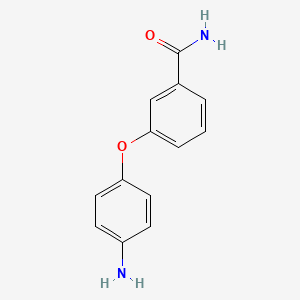
![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)

